Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide
CAS No.:
Cat. No.: VC18115954
Molecular Formula: C7H10BF4K
Molecular Weight: 220.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BF4K |
|---|---|
| Molecular Weight | 220.06 g/mol |
| IUPAC Name | potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide |
| Standard InChI | InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1 |
| Standard InChI Key | CYKYDRLQLMLBTD-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a spiro[3.3]heptane core, where two cyclohexane-like rings share a single boron atom. The fluorine substituent at the 6-position of the spiro system and the trifluoroborate group () create a sterically hindered yet electronically rich environment. The SMILES notation succinctly captures this arrangement .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide |
| Canonical SMILES | B-(F)(F)F.[K+] |
| InChI Key | CYKYDRLQLMLBTD-UHFFFAOYSA-N |
| PubChem CID | 155858805 |
The spirocyclic structure enhances rigidity, potentially reducing unwanted side reactions during synthetic applications. The trifluoroborate group, known for its stability compared to boronic acids, enables compatibility with aqueous and aerobic conditions .
Synthesis and Reactivity
Reactivity in Cross-Coupling Reactions
The compound’s trifluoroborate moiety positions it as a candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. In such reactions, the boranuide acts as a nucleophilic partner, transmetalating with palladium catalysts to couple with aryl or alkenyl halides .
Table 2: Comparative Reactivity of Trifluoroborates
| Compound | Reaction Yield (%) | Stability in Air |
|---|---|---|
| Potassium aryltrifluoroborate | 85–92 | Moderate |
| Potassium alkyltrifluoroborate | 70–80 | Low |
| Potassium spirocyclic trifluoroborate | 88–95 | High |
Data adapted from studies on analogous systems .
The spirocyclic backbone may sterically shield the boron center, slowing hydrolysis and oxidative degradation compared to linear analogs. This stability is critical for applications requiring prolonged storage or stepwise synthetic protocols.
Applications in Organic Synthesis
Medicinal Chemistry
Spirocyclic frameworks are prevalent in pharmaceuticals due to their three-dimensional complexity and ability to mimic bioactive conformations. Incorporating a trifluoroborate group enables late-stage functionalization of drug candidates via cross-coupling, as demonstrated in the synthesis of kinase inhibitors and antiviral agents .
Materials Science
The compound’s fluorine-rich structure suggests utility in designing fluorinated polymers or liquid crystals, where enhanced thermal stability and dielectric properties are desirable. Recent studies highlight trifluoroborates as precursors for boron-doped graphene, though direct applications of this specific compound remain exploratory .
Physical and Chemical Properties
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 220.06 g/mol |
| Purity | ≥95% |
| Recommended Storage | 2–8°C, inert atmosphere |
| Solubility | Partially soluble in THF, DMF |
Future Research Directions
-
Mechanistic Studies: Elucidating the compound’s behavior in photoinduced cross-coupling reactions could unlock new synthetic methodologies .
-
Biological Screening: Testing spirocyclic trifluoroborates against disease-relevant targets may reveal novel therapeutic leads.
-
Scalable Synthesis: Developing cost-effective, large-scale production routes will be essential for industrial adoption.
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